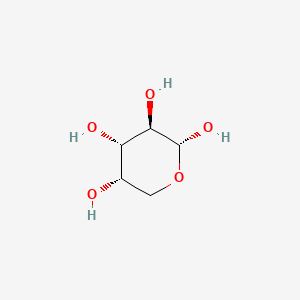

alpha-L-arabinopyranose

Übersicht

Beschreibung

Alpha-L-Arabinose is a naturally occurring pentose sugar, which is a monosaccharide containing five carbon atoms. It is commonly found in the hemicellulose fraction of plant cell walls, particularly in the form of arabinoxylans and pectins . This sugar plays a crucial role in the structure and function of plant cell walls and has various applications in biotechnology and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Alpha-L-Arabinose can be synthesized through the hydrolysis of arabinoxylans, which are hemicellulosic polysaccharides. The hydrolysis process involves the use of enzymes such as alpha-L-arabinofuranosidases, which cleave the alpha-L-arabinofuranosidic linkages in arabinoxylans . The optimal conditions for these enzymes are typically around pH 6.0 and 50°C .

Industrial Production Methods

Industrial production of Alpha-L-Arabinose often involves the extraction from agricultural biomass, such as corn fiber or sugar beet pulp. The process includes pretreatment of the biomass, enzymatic hydrolysis, and purification of the resulting sugar . An alternative method involves the use of yeast strains that can selectively metabolize other sugars but not Alpha-L-Arabinose, allowing for its purification .

Analyse Chemischer Reaktionen

Types of Reactions

Alpha-L-Arabinose undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form arabinonic acid.

Reduction: Reduction of Alpha-L-Arabinose yields arabinitol.

Substitution: It can participate in glycosylation reactions to form glycosides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like nitric acid for oxidation, reducing agents like sodium borohydride for reduction, and glycosyl donors for glycosylation reactions .

Major Products

The major products formed from these reactions include arabinonic acid, arabinitol, and various glycosides .

Wissenschaftliche Forschungsanwendungen

Alpha-L-Arabinose has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex carbohydrates and glycosides.

Industry: It is used in the production of biofuels, functional foods, and pharmaceuticals.

Wirkmechanismus

Alpha-L-Arabinose exerts its effects through various mechanisms:

Inhibition of Sucrose Absorption: It competes with sucrose for absorption in the intestines, thereby reducing the overall absorption of sucrose.

Improvement of Insulin Resistance: It modulates glucose metabolism and insulin signaling pathways.

Reduction of Serum Triglycerides: It influences lipid metabolism, leading to a reduction in triglyceride levels.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

D-Arabinose: Ein Stereoisomer von Alpha-L-Arabinose, das in der Natur häufig vorkommt, aber weniger häufig als die L-Form.

Einzigartigkeit

Alpha-L-Arabinose ist einzigartig aufgrund seiner spezifischen Rolle in der Struktur von Pflanzenzellwänden und seiner vielfältigen Anwendungen in der Biotechnologie und Industrie. Seine Fähigkeit, die Saccharoseabsorption zu hemmen und die metabolische Gesundheit zu verbessern, unterscheidet es außerdem von anderen ähnlichen Verbindungen .

Eigenschaften

IUPAC Name |

(2R,3R,4S,5S)-oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4+,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-QMKXCQHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201315713 | |

| Record name | α-L-Arabinopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7296-55-1 | |

| Record name | α-L-Arabinopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7296-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-L-Arabinopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007296551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | α-L-Arabinopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-L-ARABINOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UO2PIV2K4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.